2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL
Description
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is a fluorinated amino alcohol derivative with the molecular formula C₉H₉F₄NO and a molecular weight of 223.17 g/mol . Its structure features a β-amino alcohol backbone attached to a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position (meta to the fluorine). This compound exists as an enantiomer, with the (S)-isomer (CAS: 1213918-01-4) and its hydrochloride salt (CAS: 1394822-95-7) being of particular interest in medicinal chemistry for applications such as drug intermediates or bioactive molecules .
Key identifiers include:
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2 |
InChI Key |
UJJZTXPJTZTQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Substrate Synthesis
The α-keto precursor, 2-oxo-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl acetate, is synthesized via Friedel-Crafts acylation of 4-fluoro-3-(trifluoromethyl)benzene with chloroacetyl chloride, followed by oxidation.
Catalytic Asymmetric Reduction
Using a Ru-(S)-BINAP catalyst system, the ketone undergoes asymmetric hydrogenation to yield the (S)-enantiomer with >98% ee. Key parameters include:
| Condition | Optimal Value | Impact on Yield/ee |
|---|---|---|
| H₂ Pressure | 50 bar | Maximizes conversion |
| Temperature | 60°C | Balances kinetics/selectivity |
| Solvent | MeOH | Enhances catalyst stability |
This method achieves 85–92% isolated yield but requires rigorous exclusion of moisture.
Nucleophilic Ring-Opening of Epoxides
Epoxide Synthesis
Epoxidation of 4-fluoro-3-(trifluoromethyl)styrene via Sharpless asymmetric epoxidation provides the (R,R)-epoxide with 90% ee.
Ammonolysis Reaction
Treatment with aqueous ammonia under pressurized conditions (80°C, 24 hr) opens the epoxide, forming the amino alcohol:
$$
\text{Epoxide} + \text{NH}3 \rightarrow \text{2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol} + \text{H}2\text{O}
$$
Limitations :
- Requires chiral epoxide starting material, increasing cost.
- Competing side reactions reduce yield to 70–75%.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is acetylated using Candida antarctica lipase B (CAL-B), selectively modifying the (R)-enantiomer. Subsequent hydrolysis isolates the desired (S)-enantiomer.
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Acyl Donor | Vinyl acetate | Prevents reversibility |
| Temperature | 35°C | Maintains enzyme activity |
| Reaction Time | 48 hr | 85% ee achieved |
Limitations
Continuous Flow Synthesis
Microreactor Design
A tubular reactor with immobilized Pd/C catalyst enables continuous hydrogenation of the α-keto intermediate. Advantages include:
- Residence Time : 10 min (vs. 6 hr in batch).
- Yield : 94% with 99% ee.
- Safety : Reduced H₂ inventory minimizes explosion risks.
Process Intensification
Coupling in-line FTIR monitoring with automated pH adjustment ensures consistent product quality, critical for pharmaceutical manufacturing.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 92 | 98 | High | Moderate |
| Epoxide Ammonolysis | 75 | 90 | Low | High |
| Enzymatic Resolution | 45 | 85 | Moderate | Low |
| Continuous Flow | 94 | 99 | Very High | High |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. The presence of the trifluoromethyl moiety in 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL suggests potential antitumor properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .
1.2 Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Preliminary studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
1.3 Antidepressant Potential
Recent investigations into the pharmacological profile of fluorinated amino alcohols have revealed their potential as antidepressants. The unique structure of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL may enhance serotonin receptor activity, leading to mood improvement and anxiety reduction .
Material Science
2.1 Polymer Synthesis
Fluorinated compounds are known for their unique properties, such as hydrophobicity and thermal stability. 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL can be utilized in the synthesis of advanced polymers that require these characteristics, making them suitable for coatings and sealants that withstand harsh environments .
2.2 Coating Technologies
The incorporation of this compound into coating formulations can enhance their durability and resistance to chemical degradation. This is particularly useful in industries such as aerospace and automotive, where material performance is critical .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of fluorine and -CF₃ on the phenyl ring significantly influences steric bulk and electronic distribution. For example, the 4-fluoro-3-CF₃ configuration in the target compound may enhance metabolic stability compared to 2-fluoro-4-CF₃ analogs .
- Halogen Effects : Chlorine substitution (as in CAS 2135332-35-1) increases molecular weight by ~53 g/mol and may alter binding affinity in receptor-targeted applications due to its larger atomic radius and electronegativity .
Halogenated Derivatives with Varied Substitution Patterns
Key Findings :
- Multi-Halogen Substitution : Compounds like CAS 1213463-79-6 (4-Cl, 2-F, 5-F) exhibit increased polarity but reduced bioavailability due to higher halogen content .
- Chiral Centers : Enantiomers such as (R)- and (S)-forms (e.g., CAS 2061996-73-2) are critical for asymmetric synthesis in drug development, where stereochemistry dictates biological activity .
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility
- The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity (logP ~2.1 estimated) compared to non-fluorinated analogs, improving membrane permeability.
- Chlorine-containing analogs (e.g., CAS 2135332-35-1) exhibit even higher logP values (~2.5), which may compromise aqueous solubility .
Thermal Stability
- The hydrochloride salt of the (S)-isomer (CAS 1394822-95-7) demonstrates improved stability under acidic conditions, making it suitable for oral formulations .
Biological Activity
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL, also known as 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
- Molecular Formula : C9H10ClF4NO
- Molecular Weight : 259.63 g/mol
- CAS Number : 1394820-12-2
Biological Activity Overview
The biological activity of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL has been explored in various contexts, particularly its anticancer properties and effects on cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Jurkat | 1.61 ± 1.92 | Induction of apoptosis |
| A431 | 1.98 ± 1.22 | Cell cycle arrest |
The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances the compound's potency against cancer cells by increasing lipophilicity and facilitating membrane penetration .
The proposed mechanisms through which 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It affects the cell cycle distribution, causing accumulation in specific phases (G1 and G2), which is critical for halting cancer cell proliferation .
- Targeting Specific Proteins : Interaction with proteins involved in cell survival and proliferation has been observed, suggesting a targeted therapeutic approach.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Study 1: Jurkat Cell Line
In a study examining the effects on Jurkat cells, treatment with varying concentrations of the compound resulted in significant changes in cell viability and apoptosis markers. The study utilized flow cytometry to analyze cell cycle alterations post-treatment .
Study 2: A431 Cell Line
Another investigation focused on A431 cells, where the compound demonstrated similar inhibitory effects on cell growth. The study reported that at an IC50 value of approximately 1.98 µg/mL, the compound effectively reduced cell viability compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
